Home > Products > Screening Compounds P62646 > Xylamidine tosylate
Xylamidine tosylate - 6443-40-9

Xylamidine tosylate

Catalog Number: EVT-436297
CAS Number: 6443-40-9
Molecular Formula: C26H32N2O5S
Molecular Weight: 484.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N,N-Diethyltryptamine (DET)

  • Relevance: Research has shown that Xylamidine Tosylate does not antagonize DET's effects on operant behavior in rats, unlike its effect on other serotonergic compounds like 5-HT. This suggests that DET might act on different 5-HT receptor subtypes or through distinct mechanisms compared to 5-HT and 5-HTP [].

5-Hydroxytryptamine (5-HT, Serotonin)

  • Relevance: Xylamidine Tosylate is known to act as a peripherally-selective antagonist of 5-HT, particularly at the 5-HT2 receptor subtype. This selectivity is highlighted in studies investigating the hypothermic effects of various tryptamine derivatives, where Xylamidine Tosylate effectively antagonized the effects of 5-HT [, ].

5-Hydroxytryptophan (5-HTP)

  • Relevance: Similar to 5-HT, Xylamidine Tosylate exhibits antagonism towards 5-HTP, although its efficacy is reportedly less pronounced than its antagonism of 5-HT []. This difference in antagonistic potency suggests potential variations in receptor binding affinities or downstream signaling pathways.

Cinanserin HCl

  • Relevance: Studies often utilize Cinanserin HCl as a comparative antagonist to discern the specific actions of Xylamidine Tosylate. For example, in behavioral studies assessing the effects of tryptamine derivatives, Cinanserin HCl consistently antagonized the effects of DET, 5-HT, and 5-HTP, whereas Xylamidine Tosylate displayed a more selective antagonism profile [].

(+-)-1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane hydrochloride (DOI)

  • Relevance: Research on the cardiovascular effects of DOI demonstrates the peripheral selectivity of Xylamidine Tosylate. Pretreatment with Xylamidine Tosylate effectively blocked the pressor response induced by intravenous DOI administration, but not the response elicited by intracerebroventricular (i.c.v.) administration. This finding confirms that Xylamidine Tosylate acts primarily outside the blood-brain barrier, targeting peripheral 5-HT2 receptors [].

Metergoline (MET)

  • Relevance: In studies investigating cholecystokinin (CCK)-induced satiety, Metergoline's ability to attenuate CCK-8's effects on food intake contrasts with Xylamidine Tosylate's lack of effect []. This difference highlights the importance of central serotonergic mechanisms in CCK-induced satiety, a pathway not significantly affected by the peripherally-acting Xylamidine Tosylate.

Quipazine Dimaleate (QD)

  • Relevance: In studies exploring the impact of serotonergic compounds on endurance performance in rats, both Xylamidine Tosylate and Quipazine Dimaleate were used to investigate the role of peripheral serotonin signaling []. While Quipazine Dimaleate administration reduced run-time to exhaustion, Xylamidine Tosylate did not mitigate these effects, suggesting that Quipazine Dimaleate's influence on endurance might be primarily mediated through central mechanisms.

LY53,857

  • Relevance: Like Quipazine Dimaleate, LY53,857 was employed in studies examining the role of serotonin in endurance performance. LY53,857 administration led to increased run-time to exhaustion in rats, further supporting the involvement of central serotonin signaling, particularly via the 5-HT1C and 5-HT2 receptors, in fatigue mechanisms during prolonged exercise [].

Tryptamine

  • Relevance: Xylamidine Tosylate demonstrates antagonistic activity against certain effects of tryptamine, particularly those mediated by peripheral 5-HT2 receptors. This relationship is evident in studies exploring hypothermia induced by tryptamine derivatives, where Xylamidine Tosylate selectively blocked the hypothermic effects of tryptamine [].

N,N-Dimethyltryptamine (DMT)

    Bufotenine

      5-Methoxytryptamine

        Iproniazid

        • Relevance: In a study examining the growth of plant tissue infected with Plasmodiophora brassicae, Iproniazid, along with Xylamidine Tosylate, prevented the growth of infected callus []. This suggests a potential interaction between the two compounds in this specific context, although the exact mechanism remains unclear.

        Pargyline

        • Relevance: While not directly interacting with Xylamidine Tosylate, Pargyline was utilized in a study investigating the hypothermic effects of tryptamine and 5-HT. Researchers used Pargyline pretreatment to prolong the action of tryptamine and 5-HT, allowing for a more comprehensive assessment of Xylamidine Tosylate's antagonistic properties []. This highlights Pargyline's indirect relevance in understanding the pharmacological profile of Xylamidine Tosylate.
        Source and Classification

        Xylamidine tosylate is derived from xylamidine, which is synthesized through a multi-step process involving the alkylation of 3-methoxyphenol. The synthesis involves several reagents and conditions that facilitate the formation of the final product. In terms of classification, it falls under the category of organic compounds with specific applications in pharmacology and biochemistry.

        Synthesis Analysis

        Methods and Technical Details

        The synthesis of xylamidine tosylate typically follows these steps:

        1. Alkylation: The process begins with the alkylation of 3-methoxyphenol using α-chloropropionitrile in the presence of potassium iodide and potassium carbonate as catalysts in methyl ethyl ketone (MEK). This step produces an intermediate compound.
        2. Reduction: The intermediate is then reduced using lithium aluminum hydride to yield a primary amine.
        3. Final Reaction: The primary amine undergoes treatment with m-tolylacetonitrile in anhydrous hydrochloric acid to complete the synthesis of xylamidine tosylate.

        This multi-step synthesis approach ensures a high degree of purity and yield, essential for its applications in research.

        Molecular Structure Analysis

        Structure and Data

        Xylamidine tosylate has a complex molecular structure characterized by its amidine functional group. The compound's molecular formula is C₁₁H₁₃N₃O₃S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural arrangement allows it to effectively interact with serotonin receptors, facilitating its antagonistic effects.

        Chemical Reactions Analysis

        Reactions and Technical Details

        Xylamidine tosylate participates in various chemical reactions due to its functional groups:

        • Nucleophilic Substitution: The tosylate group acts as an excellent leaving group, allowing for nucleophilic substitution reactions with strong nucleophiles.
        • Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.

        Common reagents used in these reactions include strong bases and solvents like dimethyl sulfoxide or acetonitrile. Reaction conditions typically range from room temperature to reflux temperatures.

        Mechanism of Action

        Process and Data

        The mechanism of action for xylamidine tosylate involves its antagonistic effects on serotonin receptors:

        • 5HT2A Receptor Antagonism: By blocking the 5HT2A receptor, xylamidine tosylate inhibits peripheral serotonergic responses without affecting central nervous system functions.
        • 5HT1A Receptor Interaction: While its primary action is on the 5HT2A receptor, it also exhibits some antagonistic activity at the 5HT1A receptor.

        This selective action makes it valuable for studying cardiovascular and gastrointestinal responses without central sedation or interference with other serotonin-related processes .

        Physical and Chemical Properties Analysis

        Physical and Chemical Properties

        Xylamidine tosylate exhibits several notable physical and chemical properties:

        • Appearance: Typically presented as a white to off-white crystalline solid.
        • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
        • Stability: Generally stable under standard laboratory conditions but should be stored away from light and moisture to maintain efficacy.

        These properties are crucial for its handling in laboratory settings and its application in various experiments.

        Applications

        Scientific Uses

        Xylamidine tosylate has a wide array of applications in scientific research:

        • Pharmacological Research: It is extensively used to study serotonin receptor interactions and their implications in various physiological processes.
        • Neuroscience Studies: Due to its ability to block peripheral serotonergic responses without central effects, it aids in understanding cardiovascular dynamics and gastrointestinal functions.
        • Potential Therapeutic Applications: Ongoing research explores its potential use in treating conditions associated with serotonin dysregulation without central nervous system side effects .
        Introduction to Xylamidine Tosylate in Serotonergic Pharmacology

        Historical Context and Discovery of Xylamidine Tosylate as a Peripherally Selective Agent

        The development of xylamidine tosylate emerged in the mid-1960s, a period marked by intense research into serotonin's diverse roles and the quest for specific pharmacological tools to dissect its receptor subtypes and locations. Prior to its discovery, researchers relied on early serotonin antagonists like cyproheptadine, cinanserin, methysergide, and metergoline. While these compounds demonstrated efficacy in blocking serotonin's effects on smooth muscle preparations (e.g., rat uterus, guinea pig ileum) and invertebrate neurons, they possessed a critical limitation: their ability to cross the blood-brain barrier (BBB) and antagonize central serotonin receptors [5] [8].

        Table 1: Key Early Serotonin Antagonists and Their Limitations Leading to Xylamidine Development

        CompoundPrimary Known Action (1960s)Limitation Identified Pre-XylamidineKey Evidence
        Cyproheptadine5-HT & Histamine antagonistCrosses BBB, blocks central 5-HT effectsAntagonized 5-HT-induced behavioral changes (e.g., L-5-HTP syndrome) [5]
        Cinanserin5-HT antagonistCrosses BBB, blocks central 5-HT responsesInhibited 5-HT effects on CNS neurons [8]
        MethysergideErgot-derived 5-HT antagonistCrosses BBB, blocks central 5-HT inhibition & some excitatory effectsFailed to block 5-HT inhibition in raphe, geniculate; blocked excitation in reticular formation [8]
        MetergolinePotent 5-HT antagonistCrosses BBB, affects central 5-HT pathwaysDid not block 5-HT inhibition in brain areas with dense serotonergic input [8]

        This lack of peripheral selectivity confounded experimental interpretation. For instance, if systemic administration of a serotonin antagonist blocked a physiological response (like vascular contraction or a behavioral change), it was unclear whether this was due to blockade of peripheral receptors, central receptors, or both. The critical breakthrough came with the design and testing of xylamidine tosylate. Key research demonstrated its defining characteristic: failure to antagonize serotonin within the CNS despite potent peripheral antagonism.

        A seminal study by Haigler and Aghajanian (1974) provided definitive electrophysiological evidence. Using microiontophoresis, they applied 5-HT directly onto neurons in various brain regions known to receive heavy serotonergic innervation (e.g., ventral lateral geniculate, amygdala, optic tectum) and within the raphe nuclei (the source of most CNS 5-HT neurons). In all these areas, 5-HT consistently produced inhibitory responses. Crucially, systemic administration of xylamidine tosylate failed to block these inhibitory effects of 5-HT. In stark contrast, xylamidine effectively blocked the excitatory effects of 5-HT observed in the reticular formation (an area receiving sparse serotonergic input), demonstrating its bioactivity. This failure to block central 5-HT-mediated inhibition, unlike the other antagonists tested (methysergide, metergoline, cyproheptadine, methiothepin), established xylamidine's unique peripheral restriction [8].

        Further behavioral pharmacology studies reinforced this. Research showed that xylamidine tosylate did not antagonize behaviors known to be mediated by central serotonin receptors. For example, Winter (1969) demonstrated that xylamidine failed to block the behavioral effects (e.g., head twitches, altered locomotion) induced by the psychedelic tryptamine N,N-Diethyltryptamine (DET) in rats. DET's effects are primarily mediated by agonist activity at central 5-HT receptors, particularly 5-HT~2A~. The absence of antagonism by xylamidine contrasted with the effects of known centrally acting drugs and provided strong evidence that xylamidine does not significantly access or block relevant central 5-HT receptors at doses effective peripherally [1] [6]. This peripheral restriction is attributed to its chemical structure, specifically the quaternary ammonium group (a benzyl-dimethyl-ammonium moiety), which confers high polarity and prevents efficient passage across the BBB [5] [8].

        Pharmacological Classification and Receptor Targeting Specificity

        Xylamidine tosylate is pharmacologically classified as a selective serotonin receptor antagonist with a defining characteristic of peripheral restriction. Its primary mechanism of action is the competitive blockade of serotonin binding and subsequent signaling at specific subtypes of 5-HT receptors located outside the central nervous system.

        • Primary Receptor Target: Xylamidine exhibits high affinity and antagonist activity primarily at the 5-HT~2A~ receptor subtype. This was established through functional studies long before the widespread availability of modern radioligand binding assays. Xylamidine potently antagonizes 5-HT~2A~ receptor-mediated responses in peripheral tissues:
        • Vascular Smooth Muscle Contraction: 5-HT is a potent vasoconstrictor. Xylamidine effectively blocks 5-HT-induced contraction of various isolated vascular preparations, including umbilical artery and vein [4].
        • Rat Paw Edema: Serotonin injection induces localized inflammation (edema) in the rat paw, a classical model mediated by 5-HT~2A~ receptors on vascular endothelium/smooth muscle causing plasma extravasation. Xylamidine is a potent inhibitor of this response [5].
        • Uterine Contraction: Blocks 5-HT-induced contraction of the rat uterus, a response also mediated by 5-HT~2A~ receptors [5].
        • Receptor Binding Profile: While functional data strongly pointed to 5-HT~2A~ as the primary target, correlation studies with later radioligand binding techniques support this. Research correlating functional antagonism (e.g., inhibition of L-5-HTP syndrome, 5-HT paw edema) with in vivo [^3H]spiperone binding (which labels dopamine D~2~ and serotonin 5-HT~2A~ receptors) showed a strong correlation, suggesting the functional tests measured central and peripheral 5-HT~2A~ blockade, respectively. Xylamidine's potency in the peripheral paw edema test correlated well with its inability to access central binding sites [5].
        • Specificity over Other 5-HT Receptors: While 5-HT~2A~ is its main target, evidence suggests xylamidine may also block 5-HT~2B~ receptors at higher concentrations, contributing to its effects on certain vascular beds. However, its affinity for other major 5-HT receptor families (e.g., 5-HT~1~, 5-HT~3~, 5-HT~4~, 5-HT~7~) is significantly lower, making it relatively selective for the 5-HT~2~ class, particularly 5-HT~2A~, within the periphery [4] [5].
        • Lack of Central 5-HT Receptor Blockade: Crucially, as established in its discovery, xylamidine shows no significant antagonism of serotonin responses centrally, including responses mediated by 5-HT~1A~ (e.g., raphe neuron autoinhibition), 5-HT~2A~ (e.g., cortical neuron excitation), or 5-HT~3~ receptors. This is solely due to its pharmacokinetic restriction (failure to cross BBB), not a lack of intrinsic activity on the central receptors themselves [8].

        Table 2: Molecular and Pharmacological Target Profile of Xylamidine Tosylate

        CharacteristicDetails of Xylamidine TosylatePharmacological Significance
        Chemical ClassBenzimidazole derivative with quaternary ammonium (benzyl-dimethyl-ammonium) salt (tosylate)High polarity ensures peripheral restriction (poor BBB penetration)
        Primary TargetSerotonin 5-HT~2A~ receptorMediates blockade of peripheral 5-HT effects (vasoconstriction, edema)
        Mechanism at TargetCompetitive antagonistReversibly blocks 5-HT binding and receptor activation
        Secondary Targets (Potential)5-HT~2B~ receptor (less potency)May contribute to vascular effects in some beds
        Key Functional AssaysInhibition of: 5-HT-induced rat paw edema; 5-HT-induced vascular/uterine smooth muscle contractionValidated models for peripheral 5-HT~2A~ antagonism
        Central 5-HT Receptor BlockNone demonstrable at peripherally effective dosesDefines its unique utility as a peripherally selective tool
        Structural Basis of SelectivityQuaternary ammonium group prevents BBB passage; Molecular structure fits 5-HT~2A~ binding pocketExplains peripheral restriction; SAR studies informed later CNS-penetrant 5-HT~2A~ antagonist design [9]

        The structure-activity relationship (SAR) of xylamidine is instructive. Its core benzimidazole structure contributes to receptor binding affinity. However, the defining feature is the quaternary ammonium group (N-benzyl-N,N-dimethyl). This permanently charged, highly polar group is the key determinant of its peripheral restriction. Removal or modification of this group (e.g., to a tertiary amine) typically results in compounds that can cross the BBB and act as central 5-HT antagonists, analogous to drugs like ketanserin or risperidone developed later [7] [9]. The tosylate (p-toluenesulfonate) salt enhances water solubility, facilitating administration in experimental settings.

        Properties

        CAS Number

        6443-40-9

        Product Name

        Xylamidine tosylate

        IUPAC Name

        2-(3-methoxyphenoxy)propyl-[2-(3-methylphenyl)ethanimidoyl]azanium;4-methylbenzenesulfonate

        Molecular Formula

        C26H32N2O5S

        Molecular Weight

        484.6 g/mol

        InChI

        InChI=1S/C19H24N2O2.C7H8O3S/c1-14-6-4-7-16(10-14)11-19(20)21-13-15(2)23-18-9-5-8-17(12-18)22-3;1-6-2-4-7(5-3-6)11(8,9)10/h4-10,12,15H,11,13H2,1-3H3,(H2,20,21);2-5H,1H3,(H,8,9,10)

        InChI Key

        FRJLUWKYXWADTA-UHFFFAOYSA-N

        SMILES

        CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC(=CC=C1)CC(=N)[NH2+]CC(C)OC2=CC=CC(=C2)OC

        Canonical SMILES

        CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC(=CC=C1)CC(=N)[NH2+]CC(C)OC2=CC=CC(=C2)OC

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.